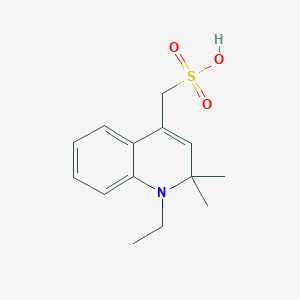
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid typically involves the reaction of quinoline derivatives with sulfonating agents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives
Aplicaciones Científicas De Investigación
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: A precursor in the synthesis of 4-Quinolinemethanesulfonic acid derivatives.
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
Quinoline N-oxides: Oxidized forms of quinoline with distinct chemical properties.
Uniqueness
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is unique due to its specific sulfonic acid group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
823803-39-0 |
|---|---|
Fórmula molecular |
C14H19NO3S |
Peso molecular |
281.37 g/mol |
Nombre IUPAC |
(1-ethyl-2,2-dimethylquinolin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C14H19NO3S/c1-4-15-13-8-6-5-7-12(13)11(9-14(15,2)3)10-19(16,17)18/h5-9H,4,10H2,1-3H3,(H,16,17,18) |
Clave InChI |
RBGBJEGFHGGIKV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=CC1(C)C)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B8657344.png)





![2-Hydrazinyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B8657383.png)


